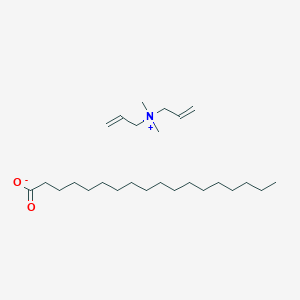
2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, octadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, octadecanoate is a chemical compound known for its surfactant properties. It is a quaternary ammonium compound, which means it has a positively charged nitrogen atom. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, octadecanoate typically involves the reaction of N,N-dimethyl-N-2-propenyl-2-propen-1-aminium chloride with octadecanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH. The final product is purified through various techniques such as distillation and crystallization to ensure high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, octadecanoate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reaction is usually performed under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols. Substitution reactions can yield a variety of substituted compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, octadecanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and products.
Biology: It is used in biological research to study cell membrane interactions and as a component in various biochemical assays.
Medicine: It is used in the formulation of pharmaceuticals and as an antimicrobial agent.
Industry: It is used in the production of personal care products, detergents, and other industrial applications due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of 2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, octadecanoate involves its interaction with cell membranes. The positively charged nitrogen atom interacts with the negatively charged components of cell membranes, leading to disruption of membrane integrity. This results in the leakage of cellular contents and ultimately cell death. The compound also interacts with various molecular targets and pathways involved in cell signaling and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, chloride: This compound is similar in structure but has a chloride ion instead of an octadecanoate group.
Dimethyldiallylammonium chloride: Another similar compound with a different counterion.
Polyquaternium-7: A polymeric form of the compound used in various industrial applications.
Uniqueness
2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, octadecanoate is unique due to its long-chain octadecanoate group, which imparts distinct surfactant properties. This makes it particularly useful in applications requiring enhanced solubility and interaction with hydrophobic substances.
Propiedades
Número CAS |
395666-54-3 |
|---|---|
Fórmula molecular |
C26H51NO2 |
Peso molecular |
409.7 g/mol |
Nombre IUPAC |
dimethyl-bis(prop-2-enyl)azanium;octadecanoate |
InChI |
InChI=1S/C18H36O2.C8H16N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-5-7-9(3,4)8-6-2/h2-17H2,1H3,(H,19,20);5-6H,1-2,7-8H2,3-4H3/q;+1/p-1 |
Clave InChI |
YTHHLEQBSZLCCP-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)[O-].C[N+](C)(CC=C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one](/img/structure/B14243485.png)
![N-[2-(3-Chlorophenyl)propan-2-yl]-N'-phenylurea](/img/structure/B14243489.png)
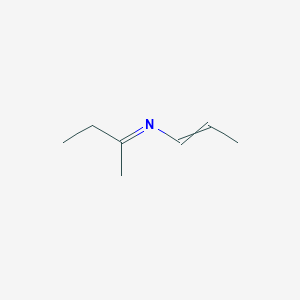
![5-[(4-Chlorophenyl)ethynyl]-4-(morpholin-4-yl)pyrimidin-2-amine](/img/structure/B14243502.png)
![4-[(9-ethyl-9H-carbazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B14243507.png)
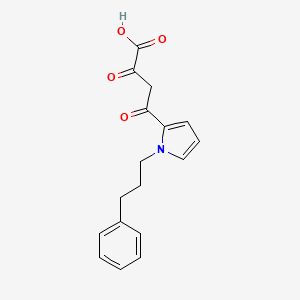
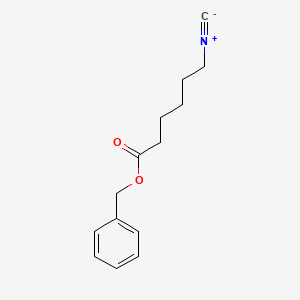

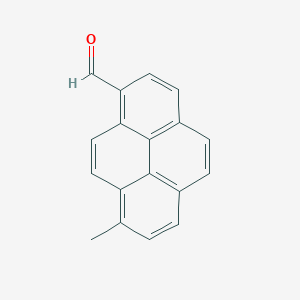

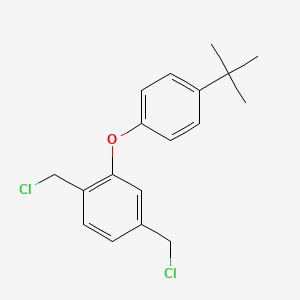
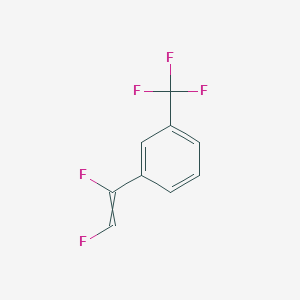
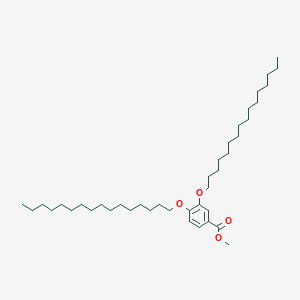
![Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl-](/img/structure/B14243577.png)
